molecular formula C12H17ClN2O B12102081 3-(Aminomethyl)-4-chloro-N-isobutylbenzamide

3-(Aminomethyl)-4-chloro-N-isobutylbenzamide

Cat. No.: B12102081
M. Wt: 240.73 g/mol
InChI Key: BPDQRCIWYGICSE-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-chloro-N-isobutylbenzamide is a benzamide derivative characterized by a chloro substituent at the 4-position, an aminomethyl group (-CH2NH2) at the 3-position, and an isobutyl moiety attached to the amide nitrogen. Its molecular formula is C12H17ClN2O, with a molecular weight of 252.73 g/mol. The hydrochloride salt form (mentioned in ) is commonly used to enhance aqueous solubility for pharmacological applications .

Properties

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73 g/mol

IUPAC Name

3-(aminomethyl)-4-chloro-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C12H17ClN2O/c1-8(2)7-15-12(16)9-3-4-11(13)10(5-9)6-14/h3-5,8H,6-7,14H2,1-2H3,(H,15,16)

InChI Key

BPDQRCIWYGICSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC(=C(C=C1)Cl)CN

Origin of Product

United States

Preparation Methods

Benzamide Core First Approach

This method prioritizes the formation of the N-isobutylamide moiety early in the synthesis. Starting materials such as 4-chloro-3-nitrobenzoic acid or 4-chloro-3-methylbenzoic acid are converted to the corresponding amide before introducing the aminomethyl group. Advantages include simplified purification of intermediates and compatibility with subsequent functionalization steps.

Late-Stage Aminomethyl Functionalization

Here, the aminomethyl group is introduced via reductive amination or nucleophilic substitution after establishing the chloro and amide substituents. This approach benefits from modularity but requires careful protection/deprotection strategies to prevent side reactions.

Detailed Synthetic Routes

Step 1: Synthesis of 4-Chloro-3-nitro-N-isobutylbenzamide

4-Chloro-3-nitrobenzoic acid (1.0 equiv) is activated with 1,1'-carbonyldiimidazole (CDI, 1.2 equiv) in THF under nitrogen. Isobutylamine (1.5 equiv) is added dropwise, yielding the amide after 12 h at room temperature (82% yield).

Table 1: Characterization Data for 4-Chloro-3-nitro-N-isobutylbenzamide

PropertyValue
Melting Point186°C
1H^1H NMR (DMSO-d6d_6)δ 8.31 (d, J=2.1 Hz, 1H), 7.80 (dd, J=8.4, 2.1 Hz, 1H), 3.02 (dd, J=6.8, 5.9 Hz, 2H)
IR (ATR)1679 cm1^{-1} (C=O stretch)

Step 2: Catalytic Hydrogenation of Nitro Group

The nitro intermediate is reduced using H2_2 (1 atm) over 10% Pd/C in ethanol at 25°C for 6 h, affording 4-chloro-3-amino-N-isobutylbenzamide (94% yield). Over-reduction is mitigated by strict temperature control.

Step 3: Reductive Amination to Introduce Aminomethyl

The primary amine reacts with formaldehyde (2.0 equiv) in methanol, followed by NaBH4_4 (3.0 equiv) at 0°C. The reaction proceeds via imine formation, yielding 3-(aminomethyl)-4-chloro-N-isobutylbenzamide (78% yield).

Table 2: Optimization of Reductive Amination Conditions

EntryReducing AgentSolventTemp (°C)Yield (%)
1NaBH4_4MeOH078
2NaBH3_3CNTHF2565
3BH3_3-THFDCM-2082

Step 1: Bromination of 4-Chloro-3-methyl-N-isobutylbenzamide

N-Bromosuccinimide (NBS, 1.1 equiv) and AIBN (0.1 equiv) in CCl4_4 under reflux for 4 h provide 4-chloro-3-(bromomethyl)-N-isobutylbenzamide (89% yield). Radical stability at the benzylic position drives regioselectivity.

Step 2: Nucleophilic Amination

The bromide reacts with aqueous NH3_3 (28% w/w) in a sealed tube at 80°C for 12 h. Excess ammonia prevents dialkylation, yielding the target compound (71% yield).

Table 3: Comparative Analysis of Amination Methods

MethodReaction TimeYield (%)Purity (HPLC)
Aqueous NH3_3, 80°C12 h7198.5
NH3_3/MeOH, 60°C24 h6397.2
Urea, DMF, 100°C6 h5895.8

Critical Analysis of Methodologies

Route 1 Advantages and Limitations

  • Pros : High yields in amidation (82%) and hydrogenation (94%) steps; avoids hazardous bromination reagents.

  • Cons : Reductive amination requires strict stoichiometric control to prevent over-alkylation; formaldehyde handling necessitates specialized equipment.

Route 2 Industrial Scalability Considerations

  • Bromination using NBS generates succinimide byproducts, complicating large-scale purification.

  • Microwave-assisted amination reduces reaction time to 2 h with comparable yields (68%), offering potential for continuous flow synthesis.

Spectroscopic Characterization and Quality Control

1H^1H1H NMR Profiling

The target compound exhibits characteristic signals:

  • δ 1.80 (m, 1H, isobutyl CH)

  • δ 3.55 (s, 2H, CH2_2NH2_2)

  • δ 7.53 (d, J=8.3 Hz, aromatic H)

HPLC Purity Assessment

Using a C18 column (ACN:H2_2O 70:30), retention time = 6.2 min, purity >99% by UV detection at 254 nm .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-chloro-N-isobutylbenzamide can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

3-(Aminomethyl)-4-chloro-N-isobutylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-chloro-N-isobutylbenzamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chloro substituent can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name & Evidence ID Substituents (Position) Molecular Formula Key Functional Groups Notable Features
3-(Aminomethyl)-4-chloro-N-isobutylbenzamide (Target) 3-CH2NH2, 4-Cl, N-isobutyl C12H17ClN2O Aminomethyl, Chloro, Amide Enhanced H-bonding; moderate lipophilicity
3-Amino-4-chloro-N-isobutylbenzamide 3-NH2, 4-Cl, N-isobutyl C11H15ClN2O Amino, Chloro, Amide Lower H-bonding vs. aminomethyl; higher polarity
4-Chloro-N-(1,1-dioxidotetrahydro-3-thiophenyl)-N-isobutyl-3-nitrobenzamide 4-Cl, 3-NO2, N-sulfone C16H20ClN2O5S Nitro, Sulfone, Amide Electron-withdrawing nitro group; sulfone enhances solubility
N-(3-Chlorophenethyl)-4-nitrobenzamide 4-NO2, N-(3-chlorophenethyl) C15H13ClN2O3 Nitro, Chlorophenethyl, Amide High lipophilicity; potential CNS activity
3-Amino-N-isobutylbenzamide 3-NH2, N-isobutyl C11H16N2O Amino, Amide Lacks chloro; reduced steric hindrance
N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide 3-NH2, 4-Cl, N-(4-Cl-3-methylphenyl) C15H13Cl2N2O Dichloro, Methylphenyl, Amide Increased halogenation; potential toxicity concerns

Key Differences and Implications

Aminomethyl vs. Amino Group (Target vs. This modification may enhance bioavailability or target affinity.

Chloro Substituent Position (Target vs. and )

  • The target’s 4-Cl substituent contrasts with the 3-Cl in and the nitro group at position 4 in . Chloro at position 4 may optimize steric and electronic effects for specific biological targets, whereas nitro groups (e.g., ) could act as prodrug precursors or electron-withdrawing moieties.

Isobutyl vs. Bulky Substituents (Target vs. and )

  • The isobutyl group in the target and offers moderate lipophilicity, while the sulfone in and chlorophenethyl in introduce polar or aromatic bulk. Sulfones (as in ) improve solubility but may reduce blood-brain barrier penetration compared to isobutyl.

Dichloro and Methylphenyl Modifications ()

  • The dichloro and methylphenyl groups in increase molecular weight and halogenation, which could enhance receptor binding but raise metabolic stability or toxicity risks compared to the target compound.

Biological Activity

3-(Aminomethyl)-4-chloro-N-isobutylbenzamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Chemical Formula : C12H16ClN
  • CAS Number : 1233025-09-6
  • Molecular Weight : 223.72 g/mol

The biological activity of 3-(Aminomethyl)-4-chloro-N-isobutylbenzamide is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. The presence of the amine group allows for hydrogen bonding, which can enhance binding affinity to target proteins.

Antiinflammatory Properties

Research indicates that 3-(Aminomethyl)-4-chloro-N-isobutylbenzamide exhibits significant anti-inflammatory effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Table 1: Cytokine Inhibition Data

Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
13025
106055
508580

Neuroprotective Effects

In a study assessing neuroprotective properties, the compound was shown to protect neuronal cells from apoptosis induced by oxidative stress. The mechanism involves the modulation of apoptotic pathways and reduction of reactive oxygen species (ROS).

Case Study: Neuroprotection in SH-SY5Y Cells

  • Method : SH-SY5Y neuroblastoma cells were treated with hydrogen peroxide to induce oxidative stress.
  • Results : Pre-treatment with 3-(Aminomethyl)-4-chloro-N-isobutylbenzamide significantly reduced cell death (p<0.01) compared to control groups.

Potential Therapeutic Uses

The compound's biological activities suggest several therapeutic applications:

  • Anti-inflammatory therapies for chronic diseases such as arthritis.
  • Neuroprotective agents in conditions like Alzheimer's disease.
  • Analgesic properties , potentially useful in pain management.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
FlupirtineAnalgesic, neuroprotectiveModulation of potassium channels
TivozanibAnti-cancerInhibition of multiple kinases
BosutinibAnti-cancer, anti-inflammatoryKinase inhibition

Q & A

Q. What are the recommended synthetic routes for 3-(Aminomethyl)-4-chloro-N-isobutylbenzamide, and how do reaction conditions affect yield?

The synthesis of benzamide derivatives typically involves coupling a substituted benzoyl chloride with an amine. For example, analogous compounds like N-(3-chlorophenethyl)-4-nitrobenzamide are synthesized via nucleophilic acyl substitution between 4-nitrobenzoyl chloride and 2-(3-chlorophenyl)ethan-1-amine under anhydrous conditions with a base (e.g., triethylamine) to neutralize HCl byproducts . Optimizing reaction parameters (temperature, solvent polarity, stoichiometry) is critical:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
  • Temperature : Room temperature or mild heating (40–60°C) prevents side reactions.
  • Purification : Column chromatography or recrystallization is used to isolate the product with >95% purity .

Q. How can researchers validate the structural integrity of 3-(Aminomethyl)-4-chloro-N-isobutylbenzamide post-synthesis?

Characterization involves:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and amide bond formation. For instance, in N-(3-chlorophenethyl)-4-nitrobenzamide, aromatic protons appear at δ 7.5–8.3 ppm, while the amide proton resonates near δ 10.5 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • Elemental analysis : Matches calculated vs. observed C, H, N, and Cl percentages .

Q. What solvent systems are optimal for dissolving 3-(Aminomethyl)-4-chloro-N-isobutylbenzamide in biological assays?

Solubility screening is essential. For similar benzamides:

  • Polar solvents : DMSO (10–50 mM stock solutions) is preferred for initial dissolution.
  • Aqueous buffers : Dilute in PBS or saline with ≤1% DMSO to avoid cytotoxicity.
  • Co-solvents : Ethanol or PEG-400 can enhance solubility but may interfere with assay readouts .

Advanced Research Questions

Q. How can computational methods guide the optimization of 3-(Aminomethyl)-4-chloro-N-isobutylbenzamide’s reactivity in target binding?

Quantum chemical calculations (e.g., DFT) predict electronic properties and binding affinities. For example:

  • Reaction path analysis : ICReDD’s approach combines quantum calculations and experimental data to identify transition states and optimize reaction pathways .
  • Docking studies : Molecular docking with enzymes (e.g., kinases) models hydrogen bonding and steric interactions, prioritizing derivatives for synthesis .

Q. What experimental design strategies minimize variability in pharmacological studies of this compound?

Statistical design of experiments (DoE) is critical:

  • Factorial designs : Screen multiple variables (e.g., concentration, pH, temperature) simultaneously. For instance, a 23^3 factorial design efficiently identifies significant factors in enzyme inhibition assays .
  • Response surface methodology (RSM) : Optimizes conditions (e.g., IC50_{50}) using central composite designs .

Q. How should researchers resolve contradictions in biological activity data across studies?

Contradictions may arise from assay conditions or impurities. Mitigation strategies include:

  • Cross-validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays).
  • Purity verification : Use HPLC (>98% purity) to exclude confounding byproducts .
  • Meta-analysis : Compare data across structurally analogous compounds (e.g., N-(4-chlorophenyl)-4-nitrobenzamide) to identify trends .

Q. What methodologies are recommended for studying the compound’s interaction with cytochrome P450 enzymes?

  • In vitro assays : Use human liver microsomes with NADPH cofactor to monitor metabolite formation via LC-MS/MS.
  • Inhibition kinetics : Determine Ki_i values using Lineweaver-Burk plots .

Q. How can researchers design in vivo studies to evaluate the compound’s blood-brain barrier (BBB) permeability?

  • Pharmacokinetic profiling : Measure plasma and brain tissue concentrations post-administration (e.g., LC-MS/MS).
  • In situ perfusion : Calculate BBB permeability coefficients (Kin_{in}) in rodent models .

Q. What advanced techniques elucidate the compound’s degradation pathways under physiological conditions?

  • Forced degradation studies : Expose to heat, light, and hydrolytic conditions (acid/base).
  • LC-HRMS : Identify degradation products (e.g., hydrolysis of the amide bond) and propose pathways .

Q. How can high-throughput screening (HTS) platforms be adapted for this compound’s SAR studies?

  • Library design : Synthesize derivatives with systematic substitutions (e.g., halogens, methyl groups) at the benzamide core.
  • Automated assays : Use 384-well plates with fluorescence/absorbance readouts for rapid IC50_{50} determination .

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